molecular formula C9H17ClN2 B2412967 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride CAS No. 2248286-49-7

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride

Cat. No.: B2412967
CAS No.: 2248286-49-7
M. Wt: 188.7
InChI Key: KIGPQFOYODZMRU-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its bicyclic structure, which includes a bicyclo[2.2.1]heptane moiety, and an ethanimidamide group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.

    Introduction of the Ethanamide Group: The bicyclo[2.2.1]heptane intermediate is then subjected to a series of reactions to introduce the ethanamide group. This may involve the use of reagents such as ethyl chloroformate and ammonia.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamides or other derivatives.

Scientific Research Applications

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bicyclic structure may allow it to fit into enzyme active sites or receptor binding pockets, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bicyclo[2.2.1]heptanyl)ethanamine: Similar structure but lacks the ethanimidamide group.

    2-(2-Bicyclo[2.2.1]heptanyl)ethanol: Contains a hydroxyl group instead of the ethanimidamide group.

Uniqueness

2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride is unique due to its combination of the bicyclic structure and the ethanimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c10-9(11)5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGPQFOYODZMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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